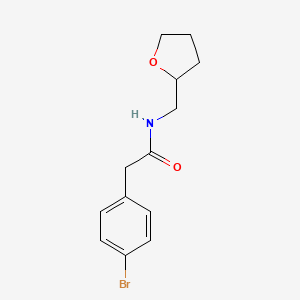
2-(4-bromophenyl)-N-(tetrahydro-2-furanylmethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-bromophenyl)-N-(tetrahydro-2-furanylmethyl)acetamide, also known as TFB-TsOH, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Applications De Recherche Scientifique
2-(4-bromophenyl)-N-(tetrahydro-2-furanylmethyl)acetamide has been used in various scientific research applications, including as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a ligand in metal catalysis. It has also been studied for its potential use in medicinal chemistry, specifically as a potential anti-cancer agent.
Mécanisme D'action
The mechanism of action of 2-(4-bromophenyl)-N-(tetrahydro-2-furanylmethyl)acetamide is not fully understood, but it is believed to act as a histone deacetylase (HDAC) inhibitor. HDACs are enzymes that play a role in the regulation of gene expression by removing acetyl groups from histone proteins. By inhibiting HDACs, 2-(4-bromophenyl)-N-(tetrahydro-2-furanylmethyl)acetamide may alter gene expression and lead to changes in cellular function.
Biochemical and Physiological Effects:
2-(4-bromophenyl)-N-(tetrahydro-2-furanylmethyl)acetamide has been shown to have anti-cancer activity in vitro, specifically against breast cancer and leukemia cells. It has also been studied for its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's. However, more research is needed to fully understand the biochemical and physiological effects of 2-(4-bromophenyl)-N-(tetrahydro-2-furanylmethyl)acetamide.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(4-bromophenyl)-N-(tetrahydro-2-furanylmethyl)acetamide in lab experiments is its high purity and stability. It is also relatively easy to synthesize in large quantities. However, one limitation is its potential toxicity, which requires careful handling and disposal.
Orientations Futures
There are several potential future directions for research on 2-(4-bromophenyl)-N-(tetrahydro-2-furanylmethyl)acetamide. One area of interest is its potential use as an anti-cancer agent, specifically in combination with other drugs or therapies. It may also have potential applications in treating other diseases, such as neurodegenerative disorders. Additionally, further research is needed to fully understand its mechanism of action and potential side effects.
In conclusion, 2-(4-bromophenyl)-N-(tetrahydro-2-furanylmethyl)acetamide is a chemical compound that has shown potential in various scientific research applications, including as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a potential anti-cancer agent. Its mechanism of action is believed to involve inhibition of HDACs, but more research is needed to fully understand its biochemical and physiological effects. While it has advantages for lab experiments, such as high purity and stability, it also has potential limitations due to its toxicity. Future research directions include exploring its use in combination therapies and in treating other diseases.
Méthodes De Synthèse
The synthesis of 2-(4-bromophenyl)-N-(tetrahydro-2-furanylmethyl)acetamide involves the reaction between 4-bromoacetophenone and tetrahydro-2-furanylmethylamine in the presence of TsOH (p-toluenesulfonic acid) as a catalyst. The reaction proceeds through an imine intermediate, which is then reduced to the desired product using sodium borohydride. The purity of the final product can be improved by recrystallization from ethanol.
Propriétés
IUPAC Name |
2-(4-bromophenyl)-N-(oxolan-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO2/c14-11-5-3-10(4-6-11)8-13(16)15-9-12-2-1-7-17-12/h3-6,12H,1-2,7-9H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEHKYROEMTVDMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)CC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-chloro-N-(2-methoxyphenyl)-5-(8-methyl-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzenesulfonamide](/img/structure/B4976737.png)


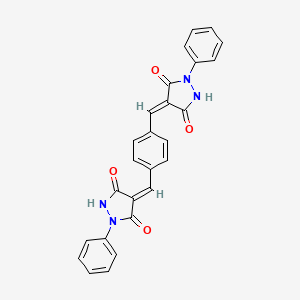
![4-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}-2-phenylquinoline](/img/structure/B4976754.png)

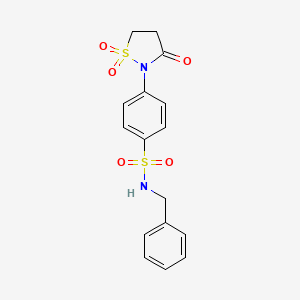
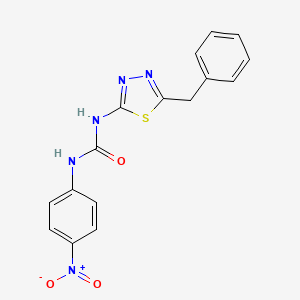
![N-[2-(2,3-dihydro-1H-indol-1-yl)ethyl]-2-thiophenecarboxamide](/img/structure/B4976785.png)
![N-({[4-(4-nitrophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-3-phenylacrylamide](/img/structure/B4976805.png)
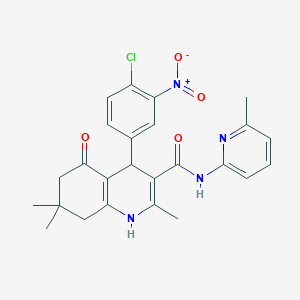
![4-{4-[(1-acetyl-4-piperidinyl)oxy]-3-methoxybenzoyl}-1,2-dimethylpiperazine](/img/structure/B4976832.png)
![N~2~-(3-chloro-4-methoxyphenyl)-N~1~-(2-chlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4976840.png)